5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide
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Overview
Description
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a furan carboxamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the furan carboxamide and pyridine moieties. Key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Furan Carboxamide: This step involves the reaction of the quinazolinone intermediate with furan-2-carboxylic acid or its derivatives, often using coupling reagents like EDCI or DCC.
Attachment of the Pyridine Ring: The final step typically involves the alkylation or acylation of the intermediate with pyridine derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation Products: Quinazolinone N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds share a similar quinazolinone core and have been studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
4-hydroxy-2-quinolones: These compounds also contain a quinazolinone core and exhibit diverse biological activities.
Uniqueness
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H14N4O3 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-[(4-oxoquinazolin-3-yl)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C19H14N4O3/c24-18(22-13-4-3-9-20-10-13)17-8-7-14(26-17)11-23-12-21-16-6-2-1-5-15(16)19(23)25/h1-10,12H,11H2,(H,22,24) |
InChI Key |
PFHLVPTZUMAQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(O3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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